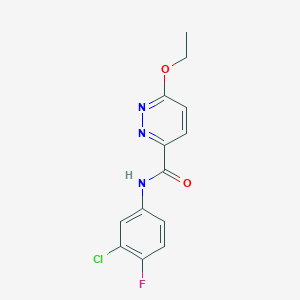

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as anilides. These are organic heterocyclic compounds derived from oxoacids (carboxylic acids, phosphonic acids, sulfonic acids, etc.) in which the oxygen atom from the oxo group is replaced by an aryl group .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyridazine ring substituted with an ethoxy group and a carboxamide group, and a phenyl ring substituted with chlorine and fluorine atoms. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors like the presence of polar and nonpolar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .Applications De Recherche Scientifique

Discovery and Synthesis

Research has led to the development of related compounds, with studies detailing the synthesis processes and structural analysis. For instance, a novel methodology for the synthesis of N-substituted-6-alkoxypteridin-4-amine, showcasing a seven-step synthesis process with total yields ranging from 35.4 to 41%, was developed. This methodology provides a foundation for the synthesis of derivatives, including N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide, by focusing on heterocyclization, alkoxylation, chlorination, and nucleophilic substitution steps (Duan et al., 2012).

Antimicrobial Applications

A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, including structures related to this compound, were synthesized and subjected to computational pharmacokinetic studies. These studies predicted the molecular properties and evaluated the compounds for antimicrobial activities. Among these derivatives, specific compounds showed promising antibacterial and antifungal activities, underscoring the potential of this compound related structures in antimicrobial research (Ahsan et al., 2016).

Structural Analysis and Design

Structural analysis and design studies have contributed to understanding the interactions and properties of this compound related compounds. For example, solvent-free synthesis methods have been employed to create derivatives, highlighting the efficiency and environmental benefits of such approaches. The spectral linearity studies of these compounds provide insights into their structural characteristics and the effects of substituent groups on their properties (Thirunarayanan & Sekar, 2013).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects several downstream biochemical pathways. It leads to a decrease in the activation of mitogen-activated protein kinases and Akt, which are involved in cell proliferation and survival . This results in the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

Similar compounds have been shown to have suitable in vivo pharmacokinetic properties in preclinical safety species .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through the activation of the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7 . It also leads to nuclear fragmentation and an increase in the levels of reactive oxygen species (ROS) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and alter its efficacy .

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O2/c1-2-20-12-6-5-11(17-18-12)13(19)16-8-3-4-10(15)9(14)7-8/h3-7H,2H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDLMXLKECMMEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)

![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)

![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2809947.png)

![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2809950.png)